![molecular formula C20H18BrNO3 B2717301 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-90-7](/img/structure/B2717301.png)
1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule. It belongs to the class of spiro compounds, which are characterized by two or more rings connected through a single atom . The compound contains a chroman ring (a benzene ring fused to a heterocyclic pyran ring), a piperidin ring (a six-membered ring with one nitrogen atom), and a ketone functional group .
Synthesis Analysis
The synthesis of similar spiro compounds has been achieved in several steps, with an overall yield of around 47% . The process involves the use of various reagents and conditions, and the versatility of the spiropiperidine scaffold (a piperidine ring connected to another ring at two points) is demonstrated by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis
The molecular structure of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be analyzed using various spectroscopic techniques. The compound likely exists in different tautomeric forms depending on the conditions . The presence of the bromobenzoyl group may influence the stability of these forms .Chemical Reactions Analysis
Spiro compounds, including those with a piperidine ring, can undergo a variety of chemical reactions. These include reactions with halogens, and the formation of various derivatives through selective and sequential derivatisation . The specific reactions that “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be predicted based on its molecular structure and the properties of similar compounds. For instance, it is likely to have significant polarity due to the presence of the ketone group .Wissenschaftliche Forschungsanwendungen
Spiropiperidines in Drug Discovery
Spiropiperidines, which share structural similarities with 1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, have been highlighted for their growing popularity in drug discovery programs. These compounds are explored for their potential in expanding the three-dimensional chemical space, with methodologies focusing on the synthesis of 2-, 3-, and 4-spiropiperidines. The review by Griggs et al. (2018) emphasizes synthetic strategies and the roles of different spiropiperidines in medicinal chemistry, suggesting possible applications for related spiro compounds in drug development (Griggs, Tape, & Clarke, 2018).
Spiro Compounds in Sensing and Optical Applications
Spiropyrans and spirooxazines, which are spiro compounds like this compound, have been extensively studied for their photochromic properties and applications in sensing, probing, and optical elements. Xia et al. (2017) reviewed the structure and stimuli-responsive behavior of these compounds, indicating their potential in developing novel multifunctional materials based on photochromic reactions (Xia, Xie, & Zou, 2017).
Brominated Organic Molecules in Environmental Studies
Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) shed light on the environmental impact of brominated organic molecules. Mennear and Lee (1994) discussed the production, biological effects, and potential human health risks of PBDDs and PBDFs, offering insights into the behavior of brominated compounds in the environment and their toxicological profiles (Mennear & Lee, 1994).
Zukünftige Richtungen
The synthesis, characterization, and study of the properties of “1’-(2-Bromobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” and similar compounds are areas of active research. These compounds have potential applications in various fields, including drug design and medicinal chemistry . Future research could focus on exploring these applications, as well as developing more efficient synthesis methods and studying the compound’s properties in more detail.
Wirkmechanismus
Mode of Action
It is known that spiro compounds can exhibit various biological activities , suggesting that this compound may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Spiro compounds are known to be involved in a variety of chemical reactions in cells across various species and organs .
Result of Action
It is known that spiro compounds can exhibit various biological activities , suggesting that this compound may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1'-(2-bromobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVZWXCYBTOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

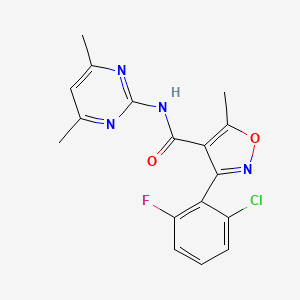
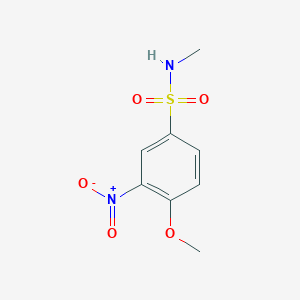

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
![4-fluoro-3-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2717225.png)
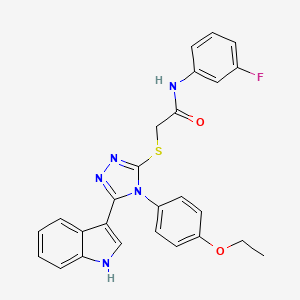
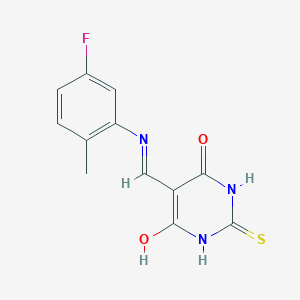
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
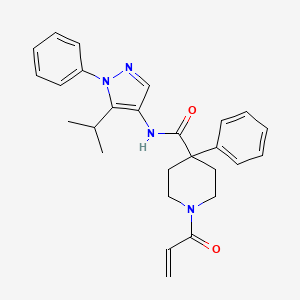
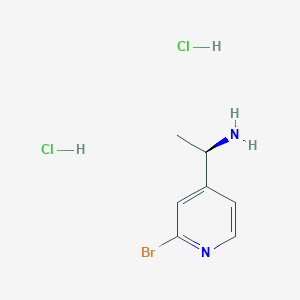

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2717237.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)
